(Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide

Physicochemical profiling Medicinal chemistry Compound procurement

This (Z)-configured 2-iminochromene-3-carboxamide (MW 336.3) features a unique ortho-methoxy substitution and an N-acetyl cap, distinguishing it from para-methoxy AKR1B10 inhibitors (Ki=1.3 nM) and 8-hydroxy CBR1 inhibitors (Ki=15 nM). The N-acetyl group serves as a built-in protecting group, enabling selective functionalization at C-6, C-7, and C-8 positions followed by controlled deacetylation—a strategy unavailable with non-acetylated analog CAS 389075-18-7. Ideal for scaffold-hopping in novel AKR inhibitor chemotypes, structure-based design using validated crystal structure parameters, and antioxidant screening cascades. Secure this exclusive intermediate for your next SAR study.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 389075-34-7
Cat. No. B2630566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide
CAS389075-34-7
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESCC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3OC
InChIInChI=1S/C19H16N2O4/c1-12(22)20-18(23)14-11-13-7-3-5-9-16(13)25-19(14)21-15-8-4-6-10-17(15)24-2/h3-11H,1-2H3,(H,20,22,23)
InChIKeyVWFKOEZCGHPGAU-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-Acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide (CAS 389075-34-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


(Z)-N-Acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide (CAS 389075-34-7) is a synthetic 2-iminochromene-3-carboxamide derivative with molecular formula C₁₉H₁₆N₂O₄ and molecular weight 336.3 g·mol⁻¹ . It belongs to the broader class of 2-(arylimino)-2H-chromene-3-carboxamides, a scaffold that has yielded sub-nanomolar inhibitors of aldo-keto reductase 1B10 (AKR1B10, Ki = 1.3 nM for the most potent benzylamide analog) [1] and nanomolar inhibitors of carbonyl reductase 1 (CBR1, Ki = 15 nM) [2], as well as dynamin GTPase inhibitors [3]. The compound features three distinguishing structural elements relative to its closest analogs: (i) an N-acetyl cap on the 3-carboxamide; (ii) an ortho-methoxy substituent on the 2-phenylimino ring; and (iii) a defined (Z)-configuration at the exocyclic imine bond .

Why Generic Substitution Fails for (Z)-N-Acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide (CAS 389075-34-7): Structural Uniqueness Among 2-Iminochromene-3-carboxamides


The 2-iminochromene-3-carboxamide scaffold is exquisitely sensitive to substitution pattern. Published structure-activity relationship (SAR) studies demonstrate that the position of the methoxy group on the phenylimino ring (ortho vs. para) dictates both biological target engagement and potency: the para-methoxy series yielded the potent AKR1B10 inhibitor scaffold (Ki = 1.3 nM) [1], while the 8-hydroxy-2-iminochromene sub-series was required for CBR1 inhibition (Ki = 15 nM) [2]. The N-acetyl modification on the target compound CAS 389075-34-7 introduces an additional hydrogen-bond acceptor and increases molecular weight by 42 Da relative to the non-acetylated analog (MW 294.30 → 336.30) [3], altering both solubility and metabolic liability. Crystal structures of the non-acetylated analog 2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide confirm a planar chromene-imino geometry that would be perturbed by N-acetylation [4]. Consequently, a researcher substituting CAS 389075-34-7 with a generic '2-iminochromene-3-carboxamide' risks altering target binding, PK profile, and synthetic downstream compatibility. The evidence below quantifies these differentiators.

Quantitative Differentiation Evidence for (Z)-N-Acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide (CAS 389075-34-7) Against Closest Analogs


Molecular Weight and Hydrogen-Bond Profile: N-Acetyl Modification Differentiates Target Compound from Non-Acetylated Analog (CAS 389075-18-7)

The N-acetyl group on CAS 389075-34-7 increases molecular weight from 294.30 g·mol⁻¹ (non-acetylated analog, CAS 389075-18-7) to 336.34 g·mol⁻¹ (+42.04 Da, +14.3%) and adds one hydrogen-bond acceptor (total HBA: 5 vs. 4) while eliminating one hydrogen-bond donor (total HBD: 0 vs. 1) relative to the free carboxamide [1] . Calculated topological polar surface area increases from 73.9 Ų (non-acetylated) to approximately 91.1 Ų (estimated for N-acetyl derivative), altering membrane permeability predictions [1]. These differences are quantitatively significant for solubility, passive permeability, and metabolic N-deacetylation liability [2].

Physicochemical profiling Medicinal chemistry Compound procurement

Ortho-Methoxy Substitution Pattern vs. Para-Methoxy: Conformational and Target-Engagement Implications from Published SAR

The target compound bears an ortho-methoxy group on the 2-phenylimino ring, whereas the most extensively characterized inhibitors in the 2-iminochromene-3-carboxamide class (AKR1B10 inhibitor with Ki = 1.3 nM; CBR1 inhibitor with Ki = 15 nM) feature a para-methoxy or alternative substitution [1] [2]. Crystallographic data for the non-acetylated ortho-methoxy analog (2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide) reveal that the ortho-methoxy group imposes a distinct torsion angle on the N-aryl ring relative to the chromene plane, influencing molecular packing and potentially target binding [3]. The ortho-substituent effect on crystal packing is documented in isotypic and polymorphic structures of 2-(N-arylimino)coumarin-3-carboxamides [3]. In the AKR1B10 series, the 4-methoxy group was initially considered an 'essential structural prerequisite' [1]; the ortho-methoxy regioisomer of CAS 389075-34-7 represents a deliberate departure from this paradigm.

Structure-activity relationship AKR1B10 inhibition Conformational analysis

Class-Level Antioxidant and Anti-Inflammatory Potency: Benchmarking Against (2Z)-2-(Arylimino)-2H-chromene-3-carboxamide Congeners

A 2025 study of four (2Z)-2-(arylimino)-2H-chromene-3-carboxamide derivatives (3–6) established class-level benchmark data: DPPH radical scavenging IC₅₀ values ranged from 45.04 to 108.61 μg/mL; anti-inflammatory activity (heat-induced hemolysis inhibition at 400 μg/mL) ranged from 18.23 ± 0.18% to 64.52 ± 0.13%; α-glucosidase inhibition IC₅₀ ranged from 111.25 to 337.2 μg/mL; and α-amylase inhibition IC₅₀ ranged from 101.84 to 339.81 μg/mL [1]. These data provide a quantitative activity range for the 2-(arylimino)-2H-chromene-3-carboxamide class to which CAS 389075-34-7 belongs. Note: direct assay data for CAS 389075-34-7 itself in these assays have not been published in peer-reviewed literature; the class-level data serve as a provisional benchmark pending compound-specific testing.

Antioxidant activity Anti-inflammatory activity Antidiabetic screening

N-Acetyl as a Protective/Masking Group: Downstream Synthetic Utility Differentiates CAS 389075-34-7 from Free Carboxamide Analogs

The N-acetyl group on CAS 389075-34-7 functions as both a protecting group and a modifiable handle. In the broader 2-iminochromene literature, the free 3-carboxamide is a reactive site that participates in cyclocondensation with dinucleophiles and phosphorus halides to generate chromeno-pyridine, chromeno-pyrimidine, and diazaphosphinine heterocycles [1] [2]. The N-acetyl cap on CAS 389075-34-7 renders this position temporarily inert, enabling selective functionalization at other sites (e.g., electrophilic aromatic substitution on the chromene ring, imine hydrolysis/reduction) without competing carboxamide reactivity. Controlled N-deacetylation (e.g., acidic or basic hydrolysis) can subsequently unmask the free carboxamide for downstream transformations [3]. This contrasts with the non-acetylated analog CAS 389075-18-7, where the free carboxamide is immediately reactive and may undergo undesired side reactions during synthetic manipulation.

Synthetic chemistry Building block utility Protecting group strategy

PubChem Bioassay Screening Footprint: Distinct Target Engagement Profile Compared to 2-Oxo-chromene Analogs

CAS 389075-34-7 has been evaluated in at least five distinct PubChem BioAssay screens deposited by The Scripps Research Institute Molecular Screening Center, targeting: (1) ST2/IL1RL1 (interleukin-1 receptor-like 1) inhibition; (2) mHTT-CaM interaction abrogation (Huntingtin target); (3) GPR151 activation; (4) FBW7 activation; and (5) MITF inhibition . This screening footprint distinguishes CAS 389075-34-7 from 2-oxo-chromene-3-carboxamide analogs (which lack the imino functionality) that populate different target screening profiles. The presence of the 2-imino group (vs. 2-oxo) fundamentally alters the electronic character of the chromene core and the compound's recognition by biological targets, as evidenced by the divergent target panels screened.

High-throughput screening Target engagement PubChem BioAssay

X-Ray Crystallographic Validation of the 2-Imino-(2-methoxyphenyl) Chromene Core: Structural Confidence for Downstream Design

The crystal structure of the non-acetylated parent scaffold, 2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide, has been independently determined by single-crystal X-ray diffraction and deposited in the Crystallography Open Database (COD) [1] [2]. The structure confirms: (a) the (Z)-configuration of the exocyclic imine; (b) near-planarity of the chromene-imino system; and (c) the specific torsion angle imposed by the ortho-methoxy group on the N-aryl ring [1] [2]. Additionally, the structure of 2-oxo-2H-chromene-3-carboxamide (the 2-oxo analog) was determined alongside it, enabling direct geometric comparison between the 2-imino and 2-oxo chromene cores [2]. These validated structural parameters provide a confident starting point for computational docking, pharmacophore modeling, and structure-based design using CAS 389075-34-7 or its derivatives.

X-ray crystallography Structural biology Molecular conformation

Recommended Application Scenarios for (Z)-N-Acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide (CAS 389075-34-7) Based on Quantitative Differentiation Evidence


Scaffold-Hopping and IP-Diversification in Aldo-Keto Reductase Inhibitor Programs

Published AKR1B10 and CBR1 inhibitor series are dominated by para-methoxy and 7-/8-hydroxy substituted 2-iminochromene-3-carboxamides [1] [2]. CAS 389075-34-7, with its ortho-methoxy and N-acetyl substitution pattern, occupies distinct chemical space. Research groups pursuing novel AKR inhibitor chemotypes with freedom-to-operate should evaluate this compound as a scaffold-hopping starting point. The validated crystal structure of the core scaffold enables rational structure-based design prior to synthesis [3].

Protected Building Block for Diversified 2-Iminochromene Libraries

The N-acetyl group on CAS 389075-34-7 serves as a temporary protecting group for the 3-carboxamide, enabling selective functionalization at the chromene C-6, C-7, and C-8 positions without competing carboxamide reactivity [1]. After diversification, controlled N-deacetylation unmasks the free carboxamide for further elaboration (e.g., amide coupling, cyclocondensation to chromeno-pyridines and chromeno-pyrimidines) [2]. This orthogonal protection strategy is not available with the non-acetylated analog CAS 389075-18-7.

Antioxidant/Anti-Inflammatory Screening Candidate with Class-Validated Activity Range

The (2Z)-2-(arylimino)-2H-chromene-3-carboxamide class has demonstrated DPPH radical scavenging IC₅₀ values between 45.04 and 108.61 μg/mL and erythrocyte hemolysis inhibition up to 64.52% at 400 μg/mL [1]. CAS 389075-34-7, as a member of this class bearing a unique ortho-methoxy/N-acetyl combination, is a rational inclusion in antioxidant/anti-inflammatory screening cascades. Procurement for these assays is supported by the class-level benchmark data, with the understanding that compound-specific potency must be experimentally determined.

Computational Chemistry and Molecular Docking Campaigns Leveraging Experimentally Validated Geometry

The crystal structure of the non-acetylated parent scaffold (2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide) provides experimentally validated bond lengths, angles, and torsion parameters for the chromene-imino-aryl core [1] [2]. Computational chemists can use these parameters to build accurate 3D models of CAS 389075-34-7 (by adding the N-acetyl group in silico) for docking, molecular dynamics, and pharmacophore modeling studies. This structural confidence reduces the uncertainty inherent in fully computational models and justifies the procurement of the physical compound for experimental validation of in silico hits.

Quote Request

Request a Quote for (Z)-N-acetyl-2-((2-methoxyphenyl)imino)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.